GP-AMC is classified as a fluorogenic peptide substrate. It is synthesized for research purposes and is commonly utilized in studies involving proteolytic enzymes. The substrate's fluorescence properties allow for sensitive detection methods in various biological assays, particularly in the context of enzyme kinetics and activity measurements.
The synthesis of GP-AMC involves several steps, typically starting with the protection of amino groups to prevent unwanted reactions during coupling. The general approach includes:
This synthetic pathway ensures high purity and yield of the fluorogenic substrate, which is critical for reliable experimental results.
GP-AMC undergoes hydrolysis when acted upon by prolyl endopeptidase, resulting in the release of 7-amino-4-methylcoumarin, which emits fluorescence. The reaction can be summarized as follows:
The kinetics of this reaction can be studied using various fluorescence detection methods, allowing researchers to quantify enzyme activity based on fluorescence intensity.
The mechanism of action for GP-AMC involves its interaction with prolyl endopeptidase. Upon binding, the enzyme catalyzes the cleavage at the proline residue within the peptide bond. This cleavage releases the fluorophore, leading to an increase in fluorescence that can be measured quantitatively.
The reaction's rate is influenced by factors such as substrate concentration, enzyme concentration, pH, and temperature. Data from kinetic studies often reveal Michaelis-Menten behavior, allowing for determination of kinetic parameters such as (Michaelis constant) and (maximum reaction velocity).
Relevant data indicate that GP-AMC has a high turnover rate when used in assays involving prolyl endopeptidase, making it an effective substrate for studying enzyme kinetics.
GP-AMC has significant applications in scientific research:
Fluorogenic substrates have revolutionized protease research by enabling real-time kinetic measurements and high-sensitivity detection. Among these, Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) serves as a pivotal biochemical tool for profiling proline-specific proteases. This dipeptide-AMC conjugate leverages the fluorescent properties of the AMC moiety (λex=353-380 nm; λem=442-460 nm), which exhibits minimal fluorescence when peptide-bound but yields intense fluorescence upon proteolytic cleavage. GP-AMC's core structure (H-Gly-Pro-AMC) specifically targets dipeptidyl peptidases that recognize proline at the P1 position and glycine at P2, making it indispensable for mechanistic enzymology studies across multiple protease families [1] [8]. Its stability under physiological pH and compatibility with complex biological matrices further enhance its utility in in vitro diagnostic applications.
GP-AMC serves as a gold-standard fluorogenic substrate for DPP-IV (CD26) due to its exceptional catalytic efficiency and specificity. DPP-IV, a membrane-associated serine protease, selectively cleaves N-terminal dipeptides from peptides featuring Pro or Ala at the penultimate position. The H-Gly-Pro-AMC sequence precisely matches this specificity profile, enabling sensitive detection of enzyme activity in biological samples. Kinetic analyses reveal a low Km value of 0.071 μM with Lys-Pro-AMC (structurally similar to GP-AMC), indicating high substrate affinity, and a catalytic efficiency (kcat/Km) of >10⁶ M⁻¹s⁻¹ for DPP-IV [7]. This exceptional sensitivity facilitates DPP-IV quantification in complex matrices like plasma, cell lysates, and tissue homogenates.
Table 1: Kinetic Parameters of GP-AMC Hydrolysis by DPP-IV
Parameter | Value | Experimental Conditions |
---|---|---|
Km (μM) | 0.071-0.090 | 37°C, pH 7.4-8.0 |
Vmax (nmol/min/μg) | 120 | Human serum, 100μM substrate |
kcat/Km (M⁻¹s⁻¹) | >1 × 10⁶ | Purified enzyme |
Fluorescence Shift | λex 353/λem 442 | Post-cleavage AMC release |
The substrate's diagnostic power extends beyond basic enzyme kinetics. GP-AMC-based assays have revealed DPP-IV's regulatory roles in glucose metabolism via glucagon-like peptide-1 (GLP-1) processing and in immunomodulation through chemokine cleavage (e.g., CXCL12/SDF-1α). Critically, GP-AMC hydrolysis remains unaffected by metallo- or cysteine protease inhibitors but is completely abolished by serine protease inhibitors like AEBSF or specific DPP-IV inhibitors (sitagliptin, vildagliptin), confirming assay specificity [4] [8].
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, exhibits both dipeptidyl peptidase and endopeptidase activities. GP-AMC hydrolysis provides a critical tool for differentiating FAP's exopeptidase function from its gelatinase activity. Unlike DPP-IV, FAP demonstrates broader P2 residue tolerance but retains absolute requirement for Pro at P1. Comparative studies using GP-AMC reveal FAP's catalytic efficiency (kcat/Km ≈ 3.2 × 10⁴ M⁻¹s⁻¹) is approximately 30-fold lower than DPP-IV's, attributable to structural differences in the substrate-binding cleft, particularly the absence of Asp663 and hydrophobic shielding of Glu203-Glu204 [3] [4].
Table 2: FAP Activity Profiling Using GP-AMC and Analogous Substrates
Protease | Relative Activity (%) | Kcat/Km (M⁻¹s⁻¹) | Inhibition by ARI-3099 |
---|---|---|---|
FAP | 100 (Reference) | 3.2 × 10⁴ | IC50 < 10 nM |
DPP-IV | 320 ± 25 | 1.0 × 10⁶ | No inhibition at 1 μM |
PREP | <0.1 | Undetectable | No inhibition at 1 μM |
GP-AMC-based profiling crucially identifies FAP's unique dual-enzyme capability: while it cleaves GP-AMC via its exopeptidase activity, its endopeptidase function requires Gly-Pro-XXX sequences (e.g., collagen fragments). This dichotomy explains FAP's role in extracellular matrix remodeling during tumor progression and wound healing. Selective FAP inhibitors (e.g., ARI-3099) suppress >95% GP-AMC hydrolysis at nanomolar concentrations without cross-reacting with DPP8/9 or PREP, enabling precise functional attribution in complex biological systems [3] [10].
Prolyl Oligopeptidase (PREP) represents a distinct class of serine proteases that cleave peptides at internal proline residues rather than N-termini. While GP-AMC (H-Gly-Pro-AMC) is not a direct PREP substrate due to its short length, its derivative Z-Gly-Pro-AMC serves as a specific fluorogenic reporter for PREP activity. The N-terminal benzyloxycarbonyl (Z) group mimics internal peptide bonds, enabling PREP recognition and cleavage at the Pro-AMC bond. Hydrolysis kinetics demonstrate a Km of 85 μM and Vmax of 120 nmol/min/mg for Z-Gly-Pro-AMC, with fluorescence generation (λex=380 nm; λem=465 nm) providing real-time activity monitoring [10].
Mechanistic studies using this substrate reveal PREP's strict size dependence – it processes peptides below 30 residues but cannot cleave full-length proteins. This size selectivity arises from PREP's unique β-propeller domain that sterically excludes large substrates. GP-AMC derivatives have further elucidated PREP's role in neuropeptide processing (e.g., cleavage of substance P, arginine-vasopressin) and its involvement in cognitive functions. Crucially, PREP-specific inhibitors (KYP-2047, ARI-3531) block >90% of Z-Gly-Pro-AMC hydrolysis at 100 nM without affecting DPP-IV or FAP, confirming substrate utility for target-selective profiling [4] [10].
The DASH family (DPP Activity and/or Structural Homologs) includes intracellular dipeptidyl peptidases DPP7 (DPPII/QPP) and DPP9, both exhibiting distinct functional profiles assessable via GP-AMC analogs. DPP7 demonstrates stringent preference for hydrophobic P2 residues (Lys/Arg-Pro-AMC) and acidic pH optimum (pH 5.0-5.5), aligning with its lysosomal localization. Kinetic profiling shows DPP7 efficiently hydrolyzes Lys-Pro-AMC (Km=0.071 μM) but exhibits <1% activity on Gly-Pro-AMC, revealing its unique substrate constraints [7].
Table 3: Comparative Analysis of DPP Isoforms Using Pro-AMC Substrates
Parameter | DPP7 (DPPII) | DPP9 | DPP-IV |
---|---|---|---|
Preferred Substrate | Lys-Pro-AMC | Gly-Pro-AMC | Gly-Pro-AMC |
pH Optimum | 5.0-5.5 | 7.5-8.0 | 7.4-8.0 |
Km (μM) | 0.071 (Lys-Pro) | 15.3 (Gly-Pro) | 0.09 (Gly-Pro) |
Intracellular Localization | Lysosomes | Cytosol/Nucleus | Plasma membrane |
Biological Role | Quiescence maintenance | NLRP1 inflammasome regulation | Incretin processing |
In contrast, DPP9 efficiently processes GP-AMC at neutral pH (Km≈15.3 μM), though with 170-fold lower catalytic efficiency than DPP-IV. This kinetic distinction enables isoform discrimination in cellular lysates. GP-AMC-based assays revealed DPP9's nuclear localization and its role in immune regulation via MHC class I peptide processing and NLRP1 inflammasome control. Critically, DPP8/9 inhibitors (e.g., 1G244) suppress >80% of intracellular GP-AMC hydrolysis without affecting DPP-IV, enabling functional segregation of these highly homologous enzymes [1] [2] [7].
Thimet oligopeptidase (TOP), a zinc metalloendopeptidase, provides a functional contrast to proline-specific DPPs when profiled with GP-AMC-based substrates. Unlike DPP enzymes, TOP cleaves peptide bonds internally rather than exopeptidase cleavage and exhibits no specificity for proline residues. Crucially, TOP cannot hydrolyze GP-AMC or its derivatives due to its endopeptidase mechanism and lack of P1 Pro preference. Instead, it processes larger peptides (5-17 residues) like bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) at internal sites [5].
GP-AMC-based comparative profiling reveals fundamental mechanistic divisions:
Notably, TOP inhibition enhances bradykinin-mediated angiogenesis in Matrigel assays, whereas DPP-IV inhibition affects chemokine signaling. GP-AMC hydrolysis remains unaffected by TOP inhibitors (JA-2, o-phenanthroline), confirming substrate specificity for serine dipeptidyl peptidases [5] [7].
Table 4: Functional Contrast Between Thimet Oligopeptidase and DPP Enzymes
Characteristic | Thimet Oligopeptidase | DPP Family (IV,7,9) |
---|---|---|
Catalytic Type | Metallopeptidase (Zn²⁺-dependent) | Serine peptidase |
Cleavage Mechanism | Endopeptidase | Exopeptidase |
GP-AMC Hydrolysis | Not detectable | High activity |
Key Biological Substrates | Bradykinin, neurotensin | GLP-1, CXCL12, NPY |
Characteristic Inhibitor | JA-2 (endo-oligopeptidase inhibitor) | Sitagliptin (DPP-IV), 1G244 (DPP8/9) |
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